molecular formula C24H30Cl2FN3O3 B1676190 Melphalan flufenamide CAS No. 380449-51-4

Melphalan flufenamide

Cat. No. B1676190
M. Wt: 498.4 g/mol
InChI Key: YQZNKYXGZSVEHI-VXKWHMMOSA-N
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Description

Melphalan flufenamide, also known as melflufen, is a peptide-drug conjugate used to treat multiple myeloma . It is an ethyl ester of a lipophilic dipeptide consisting of melphalan and para-fluoro-L-phenylalanine . It is used in combination with dexamethasone to treat multiple myeloma in patients whose cancer has come back and who have received at least 4 previous treatments .


Synthesis Analysis

Melphalan flufenamide is an ethyl ester of a lipophilic dipeptide consisting of melphalan and para-fluoro-L-phenylalanine . Due to its lipophilicity, melphalan flufenamide is rapidly transported across the cell membrane and almost immediately hydrolyzed by aminopeptidases in the cytoplasm to yield more hydrophilic alkylating molecules, such as melphalan and desethyl-melflufen . Melphalan, in turn, is metabolized primarily by spontaneous hydrolysis to monohydroxy-melphalan, dihydroxy-melphalan and para-fluoro-phenylalanine .


Molecular Structure Analysis

Melphalan flufenamide is chemically described as the ethyl ester of a dipeptide consisting of melphalan and the amino acid 4-fluoro-L-phenylalanine . The chemical formula of Melphalan flufenamide is C24H30Cl2FN3O3 .


Chemical Reactions Analysis

Melphalan flufenamide is a peptide-drug conjugate prodrug for melphalan, an alkylating cytotoxic chemotherapy used in the treatment of multiple myeloma . It is more readily uptaken by cells than melphalan, and is cleaved to the active metabolite by aminopeptidases .


Physical And Chemical Properties Analysis

Melphalan flufenamide is a lipophilic derivative of melphalan designed to enhance cell penetration . The molecular weight of Melphalan flufenamide is 498.42 g/mol .

Scientific Research Applications

Melphalan Flufenamide in Multiple Myeloma Treatment

Melphalan flufenamide, also known as melflufen, is a peptide-conjugated alkylating drug primarily developed for the treatment of multiple myeloma (MM) and amyloid light-chain amyloidosis. Its mechanism involves rapid transportation across cell membranes, followed by hydrolysis by aminopeptidases to yield alkylating molecules like melphalan. These molecules exert antitumor activity through DNA crosslinking. Melphalan flufenamide, combined with dexamethasone, has been approved for treating adults with relapsed or refractory MM. Clinical studies are also ongoing for its application in amyloid light-chain amyloidosis across several countries (Dhillon, 2021).

Preclinical Studies and Antitumor Activity

Preclinical studies indicate that melphalan flufenamide is effective against multiple myeloma cells, even those resistant to melphalan and bortezomib. It triggers apoptosis in these cells through various mechanisms, including activation of caspases, generation of reactive oxygen species, mitochondrial dysfunction, DNA damage, and inhibition of cell migration and tumor-associated angiogenesis. In vivo studies using human multiple myeloma xenograft models showed potent inhibition of tumor growth in mice treated with melphalan flufenamide compared to those receiving melphalan (Chauhan et al., 2013).

Activity in Solid Tumors

Melphalan flufenamide has also been evaluated in the treatment of solid tumors. In a phase I-IIA clinical study involving patients with advanced solid tumors, including ovarian cancer and non-small cell lung cancer, the drug demonstrated significant activity with minimal side effects. The study suggested clinical activity, particularly in ovarian cancer, even after failure to several lines of chemotherapy (Gullbo et al., 2011).

Efficacy in Breast Cancer Cell Lines

Investigations on the efficacy of melphalan flufenamide in breast cancer cell lines revealed that it was more effective than doxorubicin in reducing cell viability in vitro and had comparable effects in vivo. Moreover, it was more efficient in inhibiting metastasis of triple-negative breast cancer cells. The drug’s efficacy was facilitated by aminopeptidases, suggesting its potential as an antineoplastic agent in breast cancer (Schepsky et al., 2020).

Clinical Trials and Outcomes

Clinical trials such as the HORIZON study evaluated the efficacy of melflufen plus dexamethasone in relapsed and refractory multiple myeloma. The study showed clinically meaningful efficacy and a manageable safety profile, particularly in patients with triple-class-refractory and extramedullary disease (Richardson et al., 2020).

Enhancing Anti-Myeloma Immunity

Combining melphalan flufenamide with immune checkpoint inhibitors like anti-PD-L1 or anti-CD38 antibodies can enhance anti-myeloma immunity. This combination triggersactivation of T- and NK cells-mediated cytolytic activities against multiple myeloma, suggesting a synergistic effect in enhancing anti-MM immunity (Ray et al., 2021).

Molecular Indicators of Response in Multiple Myeloma

A study using single-cell RNA sequencing identified potential molecular indicators of response to melflufen in multiple myeloma. The research indicated that melflufen is more active in relapsed/refractory MM compared to newly diagnosed MM, with samples from patients showing certain genetic markers being more sensitive to melflufen. This study aids in understanding the mechanisms of drug efficacy and response indicators (Sergeev et al., 2021).

In Vitro and In Vivo Activity in Lymphoma

Research demonstrates the activity of melflufen in lymphoma cell lines and primary tumor cells, showing its effectiveness with cytotoxic IC50-values in the submicromolar range. Melflufen was more potent than melphalan and showed significant activity in a xenograft model in mice, suggesting its potential for treating lymphoma (Delforoush et al., 2016).

DNA Damage Induction in MM Cells

A study investigating melflufen’s mechanism of action found that it induces rapid, robust, and irreversible DNA damage in multiple myeloma cells. This effect is significantly more pronounced than with melphalan, potentially explaining melflufen's ability to overcome melphalan resistance in MM cells (Ray et al., 2016).

Role in Inhibiting Osteoclastogenesis

Melflufen also shows promise in inhibiting RANKL-stimulated osteoclastogenesis. It suppresses the proliferation of CD14+ precursor cells, indicating its potential in addressing osteolytic lesions in multiple myeloma patients (Byrgazov et al., 2020).

Safety And Hazards

Melphalan flufenamide may increase your risk of developing other cancers, such as leukemia . The most common side effects are fatigue, nausea, diarrhea, elevated body temperature and respiratory tract infections .

Future Directions

Melphalan flufenamide is a lipophilic derivative of melphalan designed to enhance cell penetration . On 23 June 2022, the European Medicines Agency’s (EMA’s) Committee for Medicinal Products for Human Use (CHMP) adopted a positive opinion, recommending the granting of a marketing authorisation for the medicinal product melphalan flufenamide (Pepaxti), intended for the treatment of multiple myeloma .

properties

IUPAC Name

ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30Cl2FN3O3/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31)/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZNKYXGZSVEHI-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191461
Record name Melphalan flufenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Melphalan flufenamide is a more lipophilic prodrug of melphalan, which allows it to be more readily uptaken by cells. It is likely taken up into malignant cells by passive diffusion, where it is hydrolyzed by aminopeptidase N. The expression of aminopeptidases, along with other hydrolytic enzymes, is upregulated in many malignant cells, making the hydrolysis reaction to melphalan more favourable in a malignant cell. Increased concentrations of free melphalan in malignant cells leads to rapid irreversible DNA damage and apoptosis, reducing the potential for the development of resistance. Free melphalan is an nitrogen mustard derivative alkylating agent. Melphalan attaches alkyl groups to the N-7 position of guanine and N-3 position of adenine, leading to the formation of monoadducts, and DNA fragmenting when repair enzymes attempt to correct the error. It can also cause DNA cross-linking from the N-7 position of one guanine to the N-7 position of another, preventing DNA strands from separating for synthesis or transcription. Finally, melphalan can induce a number of different mutations. While melphalan induces phosphorylation of the DNA damage marker γ-H2AX in melphalan sensitive cells at 6 hours, melphalan flufenamide induces γ-H2AX at 2 hours. Melphalan flufenamide is also able to induce γ-H2AX in melphalan-resistant cells.
Record name Melphalan flufenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Melphalan flufenamide

CAS RN

380449-51-4
Record name Melphalan flufenamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380449514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melphalan flufenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Melphalan flufenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MELPHALAN FLUFENAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F70C5K4786
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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